molecular formula C13H19NO2 B188802 (S)-methyl 3-((S)-1-phenylethylamino)butanoate CAS No. 103123-51-9

(S)-methyl 3-((S)-1-phenylethylamino)butanoate

Cat. No. B188802
M. Wt: 221.29 g/mol
InChI Key: QRAFHBCFBWYWHQ-QWRGUYRKSA-N
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Description

Esters, such as ethyl 3-hydroxybutyrate, are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . They are commonly used in a variety of domains including analytical, biological, and inorganic chemistry .


Synthesis Analysis

The synthesis of similar compounds involves microbial fermentation processes . For instance, butyrate, a short-chain fatty acid (SCFA), is produced by bacterial fermentation of fiber in the colon . Genetic modification of butyrate-producing microbes has been explored to increase butyrate synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds like ethyl 3-hydroxybutyrate has been characterized by techniques such as 1H NMR and single crystal X-ray diffraction .


Chemical Reactions Analysis

The autoignition chemistry of methyl butanoate, a surrogate for fatty acid esters used in biodiesel fuel, has been studied in detail . The study involved constructing potential energy profiles of radicals derived from methyl butanoate and examining various classes of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like dibutylammonium-based ionic liquids have been studied. The measured properties include density, speed of sound, and conductivity .

Scientific Research Applications

  • Synthesis of Arylalkyl Substrates : (S)-methyl 3-((S)-1-phenylethylamino)butanoate has been utilized in the diastereoselective synthesis of 3-aryl-5-(arylalkyl)-6-methyl-1-(1-phenylethyl)thioxotetrahydropyrimidin-4(1H)-ones. The orientations of exocyclic and endocyclic groups determine the stereochemical outcomes of the products formed (Kumar et al., 2010).

  • Analytical and Structural Characterization : The compound has been analyzed for its analytical and structural characteristics, particularly in studies involving novel synthetic cannabinoids. Techniques like gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction have been used for these purposes (Dybowski et al., 2021).

  • Studies on Diastereoselective Alkylation : Research has been conducted on the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-position, employing compounds like (S)-methyl 3-(benzoylamino) butanoate (Estermann & Seebach, 1988).

  • Autoignition Studies in Biofuels : Methyl butanoate, a compound closely related to (S)-methyl 3-((S)-1-phenylethylamino)butanoate, has been studied extensively as a surrogate for fatty acid esters used in biodiesel. Research includes detailed analysis of the thermodynamics and kinetics of its autoignition chemistry (Jiao et al., 2015).

  • Copper Corrosion Inhibition : It has been synthesized as an inhibitor compound for copper protection, especially in acidic chloride media, showcasing its potential in corrosion science (Tansuğ et al., 2014).

  • Development of Salt- and pH-Responsive Polymers : Its derivatives have been used in the synthesis of pH- and salt-responsive carboxybetaine monomers, which are then employed in cyclopolymerization processes (Thomas et al., 2003).

  • Pharmaceutical Synthesis : It serves as an intermediate in the synthesis of pharmaceutical compounds, such as in the preparation of premafloxacin, an antibiotic for veterinary use (Fleck et al., 2003).

  • Pyrolysis Studies in Biodiesel Research : It has been studied for its pyrolysis and decomposition pathways in the context of biodiesel research, particularly in understanding the kinetics and products of methyl butanoate pyrolysis (Farooq et al., 2012).

Safety And Hazards

The safety data sheet for ethyl 3-hydroxybutyrate indicates that it is a combustible liquid. Precautions include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gear .

Future Directions

The role of butyrate and its metabolism in health and disease is a topic of ongoing research. It has been implicated in the prevention and treatment of conditions like diabetic kidney disease and ulcerative colitis . Further studies are needed to fully understand the potential therapeutic applications of butyrate and similar compounds.

properties

IUPAC Name

methyl (3S)-3-[[(1S)-1-phenylethyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10(9-13(15)16-3)14-11(2)12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAFHBCFBWYWHQ-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC)N[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 3-((S)-1-phenylethylamino)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Kumar, M Rachamalla, P Nandekar, GL Khatik… - RSC Advances, 2014 - pubs.rsc.org
3-Aryl-6-methyl-2-thioxotetrahydropyrimidin-4(1H)-ones were proposed as a new class of anti-prostate cancer agents on the basis of molecular modeling studies. Stereoselective …
Number of citations: 13 pubs.rsc.org

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